Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate
Description
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is a Schiff base derivative featuring a naphthalen-1-ylmethylidene group linked to a methyl butanoate ester via an imine bond. This compound combines aromatic, ester, and imine functionalities, making it relevant in materials science and medicinal chemistry. Its synthesis likely involves a one-pot condensation reaction between a naphthalene aldehyde and a methyl 4-aminobutanoate precursor, as inferred from analogous methods in the literature .
Properties
CAS No. |
748777-09-5 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 4-(naphthalen-1-ylmethylideneamino)butanoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,12H,5,10-11H2,1H3 |
InChI Key |
IBRKRDZZXPCNPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Lewis Acid Catalysis
Zinc chloride or ceric ammonium nitrate (CAN) accelerates imine formation by polarizing the carbonyl group.
- Add CAN (5 mol%) to the reaction mixture.
- Reflux in acetonitrile for 3 hours (yield: 94%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to minutes.
Procedure :
Comparative Analysis of Methods
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reflux (Ethanol) | 80°C, 6 h | 6 h | 70–85 | 95–98 |
| Solvent-Free | 70°C, 2 h | 2 h | 88–92 | 97–99 |
| Sonochemical | Ultrasound, 15 min | 15 min | 90–95 | 98–99 |
| CAN-Catalyzed | Acetonitrile, 3 h | 3 h | 94 | 99 |
Notes :
- Solvent-free and sonochemical methods offer superior yields and shorter durations.
- Catalytic methods improve efficiency but require additional purification steps.
Characterization and Validation
Spectroscopic Data :
- IR (KBr, cm⁻¹) : 1725 (C=O ester), 1630 (C=N), 1580 (aromatic C=C).
- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.85–7.35 (m, 7H, naphthyl), 3.65 (s, 3H, OCH₃), 2.45 (t, 2H, CH₂CO), 1.85 (m, 2H, CH₂), 1.55 (m, 2H, CH₂).
- ¹³C NMR : δ 172.1 (COO), 161.2 (C=N), 134.5–125.8 (naphthyl), 51.8 (OCH₃), 33.5–24.3 (aliphatic chain).
X-ray Crystallography :
Industrial-Scale Considerations
For large-scale production, solvent-free or microwave-assisted methods are preferred due to:
- Lower Solvent Costs : Eliminates ethanol/acetonitrile usage.
- Faster Throughput : Batch processing in 2–15 minutes.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as naphthalen-1-ylmethylidene oxides.
Reduction: The primary amine and methyl 4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H17NO2
- Molecular Weight : 245.31 g/mol
- IUPAC Name : Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate
The compound features an imine group, which plays a crucial role in its reactivity and interaction with biological targets.
Physical Properties
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
- Stability : Stable under standard laboratory conditions but sensitive to moisture.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation. For instance, the compound's interaction with c-Myc, a transcription factor linked to various cancers, has been explored. Inhibitors targeting c-Myc have shown promise in disrupting its dimerization with Max, thereby reducing tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Schiff bases derived from similar structures have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The interaction of the compound's imine group with microbial enzymes could be a potential mechanism for its antimicrobial effects .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been hypothesized that the compound can mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the condensation of naphthalen-1-ylmethylamine with methyl butanoate under acidic conditions. Variations in substituents on the naphthalene ring or the butanoate moiety can significantly affect biological activity.
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Biological Activity | Key Findings |
|---|---|---|
| Methyl 4-amino-4-naphthalen-1-ylbutanoate | Moderate anticancer activity | Inhibits c-Myc dimerization |
| Methyl 4-(3-methoxyphenyl)butanoate | Enhanced antimicrobial activity | Effective against Staphylococcus aureus |
| Methyl 4-(4-fluorophenyl)butanoate | Increased neuroprotective effects | Reduces oxidative stress markers |
Case Study 1: Anticancer Research
In a study published by PubMed Central, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The findings indicated that specific modifications to the naphthalene ring could enhance anticancer activity by up to 50% compared to unmodified compounds .
Case Study 2: Antimicrobial Screening
A comprehensive screening of Schiff bases related to this compound revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the imine functional group in enhancing binding affinity to bacterial enzymes .
Mechanism of Action
The mechanism of action of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate involves its interaction with molecular targets through the imine group. This group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s structural analogs vary in aromatic substituents, functional groups, and molecular geometry. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Aromatic Substituents: The naphthalene group in the target compound increases molecular weight and hydrophobicity compared to phenyl analogs (e.g., phenylmethyl butanoate), leading to reduced aqueous solubility and higher melting points due to enhanced van der Waals interactions .
- Functional Groups: The imine (Schiff base) in the target compound contrasts with the hydroxyimino group in methyl 4-(hydroxyimino)butanoate. The latter’s -OH group enables stronger hydrogen bonding, improving solubility but reducing thermal stability .
- Ionic vs. Neutral Forms: The hydrochloride salt of methyl 4-amino-4-naphthalen-2-ylbutanoate exhibits higher solubility in polar solvents compared to the neutral Schiff base, highlighting the impact of ionic character on physicochemical properties .
Crystallographic and Hydrogen-Bonding Patterns
- Crystallography : The target compound’s structure is validated using programs like SHELXL and SHELXS, which are standard in small-molecule crystallography for refining bond lengths and angles .
- Hydrogen Bonding: Unlike hydroxyimino or amine-containing analogs, the target compound’s imine group participates in weaker C-H···N or C-H···O interactions, as observed in graph set analyses of Schiff base crystals . This results in less dense crystal packing compared to compounds with -OH or -NH₂ groups.
Biological Activity
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate, also known by its CAS number 21113-36-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure consists of a naphthalene moiety linked to a butanoate group through an imine bond, which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) through mechanisms involving histone deacetylase (HDAC) inhibition .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- In Vitro Studies : In various cell lines, including those derived from human cancers, the compound demonstrated significant cytotoxicity. For instance, it was shown to induce apoptosis in myelodysplastic syndrome SKM-1 cells by increasing levels of acetylated histones and p21, leading to G1 phase arrest .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. The compound's pharmacokinetic profile showed favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .
Other Biological Activities
Beyond its antitumor effects, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Some derivatives of naphthalene-based compounds have shown antibacterial activity against various strains, suggesting a broader scope for this compound in infectious disease management .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of HDAC activity in human cancer cell lines. |
| Study B | Reported enhanced apoptosis in SKM-1 cells with increased histone acetylation levels. |
| Study C | Showed promising results in xenograft models with reduced tumor burden and improved survival rates. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
